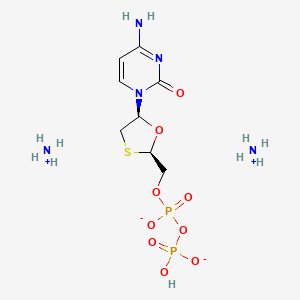
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is a tobacco-specific nitrosamine, commonly referred to as NNK. It is a potent carcinogen found in tobacco products and is known to induce lung cancer in various animal models . The compound is labeled with carbon-13 isotopes, which makes it useful in scientific research for tracing and studying its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 involves the nitrosation of nicotine-derived nitrosamines. The process typically includes the reaction of nicotine with nitrosating agents under controlled conditions to form the nitrosamine . The carbon-13 labeling is achieved by using carbon-13 labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is carried out in specialized facilities equipped to handle hazardous chemicals and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with DNA and proteins.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include DNA adducts, which are critical in studying the compound’s carcinogenic properties. Other products include various metabolites that are analyzed to understand the compound’s metabolic pathways .
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the compound’s reactivity and interaction with other chemicals.
Biology: To investigate its effects on cellular processes and its role in carcinogenesis.
Medicine: To develop chemopreventive agents and understand the mechanisms of tobacco-related cancers.
Industry: To assess the safety and impact of tobacco products and develop strategies to reduce harmful effects.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that bind to DNA. This binding causes mutations and initiates carcinogenic processes. The molecular targets include various enzymes involved in DNA repair and replication, leading to disruptions in these pathways .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosonornicotine (NNN): Another tobacco-specific nitrosamine with similar carcinogenic properties.
Benzo[a]pyrene (BaP): A polycyclic aromatic hydrocarbon found in tobacco smoke, known for its potent carcinogenic effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is unique due to its specific structure and the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying its metabolic pathways. Its potent carcinogenic properties and ability to form DNA adducts make it a critical compound in cancer research .
Properties
CAS No. |
1346600-19-8 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
N-methyl-N-(4-oxo-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)nitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
InChI Key |
FLAQQSHRLBFIEZ-NXGVJODUSA-N |
SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
Isomeric SMILES |
CN(CCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1)N=O |
Canonical SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
Synonyms |
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone-13C6; NNK-13C6 ; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


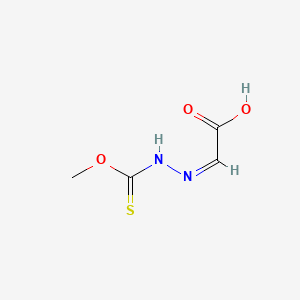
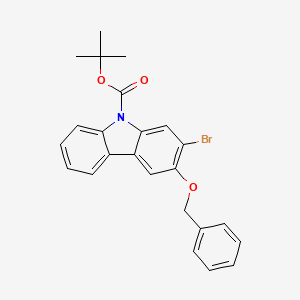
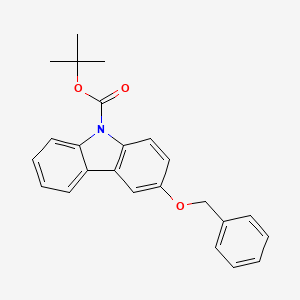
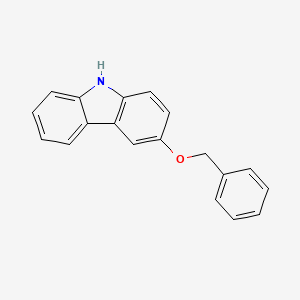
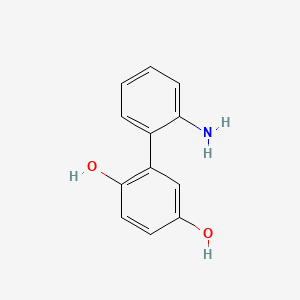
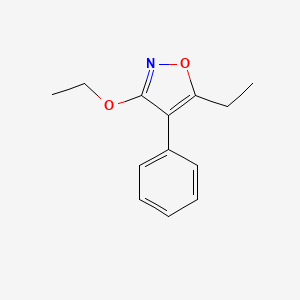
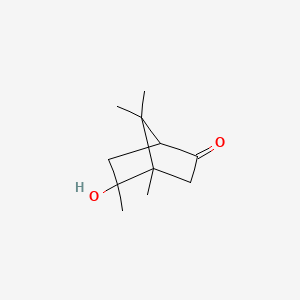
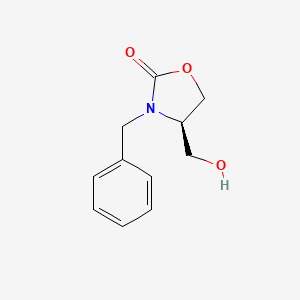
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)
![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)
